molecular formula C17H13FN2OS B12153948 (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12153948
M. Wt: 312.4 g/mol
InChI Key: ULSMLEVMWHZOPK-GDNBJRDFSA-N
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Description

(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 3-fluorobenzylidene group and a 2-methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both fluorobenzylidene and methylphenylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2OS/c1-11-5-2-3-8-14(11)19-17-20-16(21)15(22-17)10-12-6-4-7-13(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

ULSMLEVMWHZOPK-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2

Origin of Product

United States

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